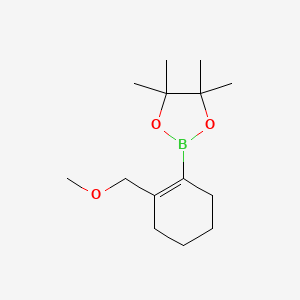
Ethyl 4-(2,2-difluorocyclopropyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl 4-(2,2-difluorocyclopropyl)benzoate typically involves the esterification of 4-(2,2-difluorocyclopropyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 4-(2,2-difluorocyclopropyl)benzoate can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include 4-(2,2-difluorocyclopropyl)benzoic acid and 4-(2,2-difluorocyclopropyl)benzyl alcohol .
Scientific Research Applications
Ethyl 4-(2,2-difluorocyclopropyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,2-difluorocyclopropyl)benzoate involves its interaction with specific molecular targets. The difluorocyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities .
Comparison with Similar Compounds
Ethyl 4-(2,2-difluorocyclopropyl)benzoate can be compared to other benzoate esters and difluorocyclopropyl compounds:
Ethyl 4-cyanoacetamido benzoate: This compound has a similar benzoate ester structure but with a cyanoacetamido group instead of a difluorocyclopropyl group.
The uniqueness of this compound lies in its difluorocyclopropyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-(2,2-difluorocyclopropyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c1-2-16-11(15)9-5-3-8(4-6-9)10-7-12(10,13)14/h3-6,10H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSRSLAFDKJBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CC2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[3-[Boc(3,4-dimethoxyphenethyl)amino]propyl]-4-bromo-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-3H-imidazo[4,5-h]isoquinoline-7,9(6H,8H)-dione](/img/structure/B8177072.png)

![Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B8177102.png)

![1-Boc-3-[(1-pyrrolyl)methyl]piperidine](/img/structure/B8177111.png)





![cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol](/img/structure/B8177148.png)
